2-(二甲氨基)吡啶-5-硼酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

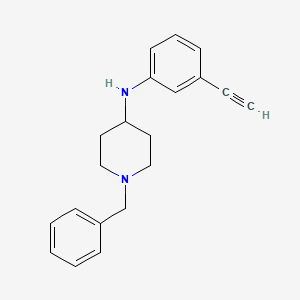

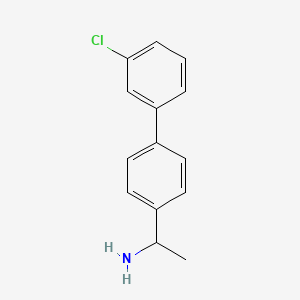

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a useful research compound. Its molecular formula is C7H12BClN2O2 and its molecular weight is 202.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传感应用

这种化合物由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,在传感应用中特别有用 。这些相互作用对于均相测定和异相检测至关重要,而异相检测可能发生在传感材料的界面或样品内部。

生物标记

该化合物中的硼酸部分允许选择性地与二醇结合,二醇是生物分子中常见的官能团。 这使其成为生物标记的极佳候选者,有助于可视化和跟踪生物过程 。

蛋白质操作和修饰

研究人员利用硼酸的二醇相互作用能力来进行蛋白质操作和修饰。 这种化合物可用于以改变其功能或稳定性的方式修饰蛋白质,从而提供对蛋白质动力学的宝贵见解 。

分离技术

在分离科学领域,2-(二甲氨基)吡啶-5-硼酸二盐酸盐可用作固定相组分,以根据不同分子与硼酸基团的亲和力分离复杂混合物 。

治疗剂的开发

该化合物的独特性质正在被探索用于开发治疗剂。 它与某些生物分子的结合能力可用于创建靶向药物递送系统或设计具有治疗潜力的分子 。

糖化分子的电泳

硼酸,包括这种化合物,用于糖化分子的电泳。 此应用在糖基化蛋白质和其他生物分子的分析中具有重要意义,这在糖尿病研究中很重要 。

分析方法的构建材料

该化合物可用于创建对分析方法至关重要的微粒和聚合物。 这些材料的应用范围从诊断到控释系统 。

胰岛素的控释

在糖尿病管理中,人们越来越关注使用硼酸化合物来开发对血糖水平有反应的聚合物。 这些聚合物有可能用于胰岛素的控释,为胰岛素治疗提供更生理的方法 。

作用机制

Target of Action

Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is then transferred to the palladium, completing the transmetalation process .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

生化分析

Biochemical Properties

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium .

Cellular Effects

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .

属性

CAS 编号 |

265664-54-8 |

|---|---|

分子式 |

C7H12BClN2O2 |

分子量 |

202.45 g/mol |

IUPAC 名称 |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |

InChI 键 |

BYTHNGVVOWWTSO-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |

规范 SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386687.png)

![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)

![(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B1386696.png)

![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)

![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)